molecular formula C21H18N4OS B4203596 2-phenyl-1-{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}ethanone

2-phenyl-1-{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}ethanone

Cat. No.: B4203596
M. Wt: 374.5 g/mol
InChI Key: ZGQUNZIBGSNUDA-UHFFFAOYSA-N
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Description

2-phenyl-1-{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}ethanone is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-phenyl-1-{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}ethanone typically involves multi-step reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the phenyl, phenylacetyl, and thienylmethyl groups. Common reagents used in these reactions include hydrazine, acetic anhydride, and thiophene derivatives. The reaction conditions usually involve refluxing in organic solvents such as ethanol or methanol, with the use of catalysts like p-toluenesulfonic acid to facilitate the reactions.

Chemical Reactions Analysis

2-phenyl-1-{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkyl groups are introduced using reagents like alkyl halides or Grignard reagents.

Scientific Research Applications

2-phenyl-1-{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-phenyl-1-{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}ethanone involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound’s triazole ring is known to interact with metal ions, which can play a role in its biological activity. Additionally, the phenyl and thienylmethyl groups contribute to its overall binding affinity and specificity.

Comparison with Similar Compounds

2-phenyl-1-{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}ethanone can be compared with other triazole derivatives, such as:

    1,2,4-Triazole: A simpler triazole compound with broad-spectrum antifungal activity.

    Fluconazole: A triazole antifungal medication used to treat fungal infections.

    Voriconazole: Another triazole antifungal agent with a broader spectrum of activity compared to fluconazole.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-phenyl-1-[3-phenyl-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c26-19(14-16-8-3-1-4-9-16)25-21(22-15-18-12-7-13-27-18)23-20(24-25)17-10-5-2-6-11-17/h1-13H,14-15H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQUNZIBGSNUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N2C(=NC(=N2)C3=CC=CC=C3)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-1-{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}ethanone
Reactant of Route 2
2-phenyl-1-{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}ethanone
Reactant of Route 3
2-phenyl-1-{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}ethanone
Reactant of Route 4
2-phenyl-1-{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}ethanone
Reactant of Route 5
2-phenyl-1-{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}ethanone
Reactant of Route 6
2-phenyl-1-{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}ethanone

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